![molecular formula C17H19ClFN3O2S B2392955 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1052531-43-7](/img/structure/B2392955.png)

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

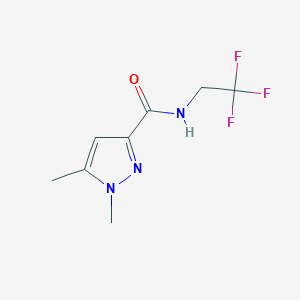

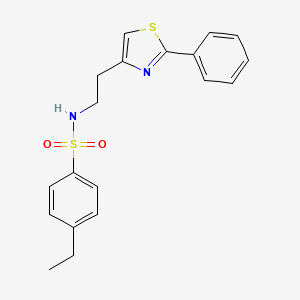

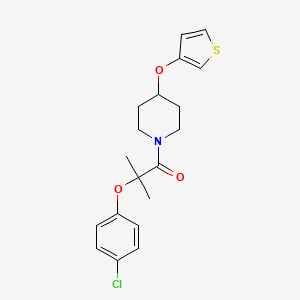

Molecular Structure Analysis

The compound’s structure includes a furan ring, a benzo[d]thiazol group, and a dimethylamino propyl group. The benzo[d]thiazol group is a five-membered aromatic ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the N-H bond in N-monoalkylated benzo[d]thiazol sulfonamides can undergo weak base-promoted N-alkylation .科学的研究の応用

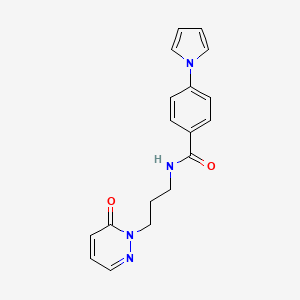

Inhibition of Leukotriene and Cancer Cell Growth

A study focused on synthesizing derivatives that exhibit leukotriene B(4) inhibitory activity and growth inhibition in cancer cell lines. Compounds showed strong inhibition of calcium mobilization and growth inhibition towards human pancreatic cancer cells, with specific derivatives demonstrating potent and selective inhibition for the human BLT(2) receptor (Kuramoto et al., 2008).

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions revealed that such compounds can offer high inhibition efficiencies, providing extra stability against steel corrosion. These inhibitors operate through both physical and chemical adsorption onto surfaces, highlighting the chemical versatility and potential industrial applications (Hu et al., 2016).

Antitumor Evaluation

Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, evaluating their cytotoxic activity. These derivatives showed potent cytotoxicity against various cancer cell lines, with certain compounds displaying significant in vivo efficacy against mouse tumors. This research emphasizes the potential of such chemical compounds in developing new cancer therapies (Deady et al., 2005).

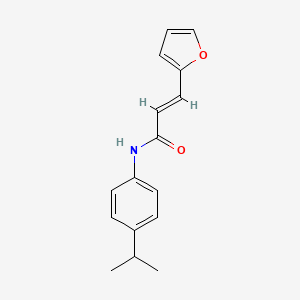

Anti-Influenza Activity

A novel series of furan-carboxamide derivatives were synthesized and characterized for their potent inhibitory activity against the influenza A H5N1 virus. This study showcases the potential of furan-carboxamide derivatives as a new class of inhibitors for lethal influenza viruses, contributing to antiviral research and therapeutic development (Yongshi et al., 2017).

将来の方向性

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYTFIXKXTAOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

55 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)